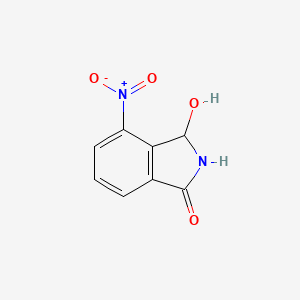

3-Hydroxy-4-nitroisoindolin-1-one

Description

Significance of Isoindolinone Systems in Heterocyclic Chemistry

The isoindolinone framework, a benzo-fused γ-lactam, is a privileged structure in medicinal chemistry and materials science. nih.gov It is a core component of numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov The inherent structural features of the isoindolinone system, including its rigid bicyclic nature and the presence of a lactam functionality, provide a versatile platform for molecular design. nih.gov Chemists have been drawn to this scaffold for decades, leading to the development of a multitude of synthetic methodologies for its construction and functionalization. clockss.org The continuous interest in isoindolinones stems from their proven potential in yielding compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov

Overview of Functionalized Isoindolinone Analogues

The versatility of the isoindolinone scaffold allows for extensive functionalization at various positions, leading to a vast library of analogues with tailored properties. The introduction of substituents on the aromatic ring, the nitrogen atom, and the C3-position can significantly influence the molecule's steric and electronic characteristics, and consequently its reactivity and biological profile. nih.gov For instance, 3-substituted isoindolinones are key intermediates in the synthesis of a range of organic compounds and natural products. nih.gov The development of methods to introduce diverse functional groups, such as alkyl, aryl, and heteroaryl moieties, at the C3-position has been a major focus of research. organic-chemistry.org Furthermore, the synthesis of chiral isoindolinones has garnered considerable attention due to the stereospecific requirements of many biological targets. nih.govwikipedia.org

Research Trajectory of 3-Hydroxy-4-nitroisoindolin-1-one within the Isoindolinone Class

Within the extensive family of isoindolinones, this compound represents a strategically functionalized intermediate. The presence of a hydroxyl group at the C3-position provides a reactive handle for a variety of chemical transformations. This hydroxyl group can be activated and displaced by nucleophiles, enabling the synthesis of a wide range of 3-substituted isoindolinones. The nitro group on the aromatic ring acts as a powerful electron-withdrawing group, influencing the reactivity of the entire scaffold. It also serves as a precursor for the introduction of an amino group via reduction, which can then be further functionalized, opening pathways to fused heterocyclic systems. The specific placement of the nitro group at the 4-position directs the regioselectivity of subsequent reactions, making it a valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBKMLXDYFODDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578303 | |

| Record name | 3-Hydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39830-63-2 | |

| Record name | 3-Hydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties

The preparation of 3-hydroxyisoindolin-1-ones can be achieved through various synthetic routes. organic-chemistry.org A common method involves the intramolecular cyclization of 2-acylbenzoic acids or their derivatives. researchgate.net For instance, the reduction of a phthalimide (B116566) derivative can yield the corresponding 3-hydroxyisoindolin-1-one. google.com

Table 1: Physicochemical Properties of 3-Hydroxy-4-nitroisoindolin-1-one

| Property | Value |

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.15 g/mol |

| Appearance | Solid |

| Melting Point | Data not widely reported |

Note: Experimental data for this specific compound is not extensively available in public literature. The table represents basic calculated properties.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of 3-Hydroxy-4-nitroisoindolin-1-one is dictated by its key functional groups. The hydroxyl group at the C3-position is a versatile functional handle. It can be subjected to dehydration to form a reactive N-acyliminium ion intermediate, which can then be trapped by various nucleophiles. This reactivity is fundamental to its application in the synthesis of diverse derivatives.

Furthermore, the nitro group can be readily reduced to an amino group, providing a site for further synthetic elaborations. This transformation is pivotal for the construction of more complex heterocyclic systems.

Computational and Theoretical Studies

Computational studies on isoindolinone systems provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies, and to elucidate reaction mechanisms. nih.gov While specific computational studies on 3-Hydroxy-4-nitroisoindolin-1-one are not widely published, the principles from studies on related nitro-substituted aromatic compounds and hydroxypyridinones can be applied to understand its behavior. nih.govnih.gov

Computational and Theoretical Investigations of 3 Hydroxy 4 Nitroisoindolin 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Hydroxy-4-nitroisoindolin-1-one, these calculations would typically be performed using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These methods allow for the determination of the molecule's optimized geometry and its electronic characteristics.

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. An analysis of the molecular orbitals of this compound would reveal how the atomic orbitals of the constituent atoms combine to form the bonding and anti-bonding orbitals of the molecule. The presence of the aromatic ring, the lactam ring, the nitro group, and the hydroxyl group would lead to a complex set of molecular orbitals. The electron-withdrawing nature of the nitro group is expected to significantly influence the energy levels and distribution of these orbitals. jmchemsci.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a closely related compound, 3-hydroxy-3-phenyl-isoindolin-1-one, a HOMO-LUMO gap of 5.37 eV has been computationally determined. researchgate.net It is anticipated that the strong electron-withdrawing nitro group in this compound would lower the energies of both the HOMO and LUMO, likely resulting in a smaller HOMO-LUMO gap compared to its phenyl-substituted counterpart. A smaller gap suggests higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-hydroxy-3-phenyl-isoindolin-1-one researchgate.net | -6.54 | -1.17 | 5.37 |

| This compound (Predicted) | Lower | Lower | Smaller |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP map would be expected to show regions of negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, indicating their nucleophilic character. Regions of positive potential (blue) would likely be located around the hydrogen atoms and the carbon atoms attached to the electron-withdrawing groups, signifying their electrophilic nature. This distribution of charge is critical in understanding intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

This compound can exist in different tautomeric forms, primarily the amide and the iminol (or enol-like) forms. Tautomerism involves the migration of a proton and the shifting of double bonds. The relative stability of these tautomers can be assessed through computational calculations of their free energies. semanticscholar.org

In related systems, the equilibrium between tautomers is influenced by both the electronic effects of substituents and the solvent environment. nih.govnih.gov For this compound, the amide form is generally expected to be more stable. However, the presence of the nitro group and the potential for intramolecular hydrogen bonding in the iminol form could influence this equilibrium. Computational studies would involve optimizing the geometry of each tautomer and calculating the energy barrier for the transition between them.

| Tautomeric Form | Predicted Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Amide (Keto) | 0 (Reference) | C=O at position 1 |

| Iminol (Enol) | > 0 | C=N and O-H at position 1 |

The five-membered isoindolinone ring is not perfectly planar and can adopt different puckered conformations. The degree of puckering and the flexibility of the ring are important for how the molecule interacts with other molecules. Conformational analysis of the ring would involve mapping the potential energy surface as a function of the dihedral angles within the ring. This would reveal the most stable puckered conformations and the energy barriers between them. In substituted cyclohexanes, a related six-membered ring system, the steric bulk of substituents plays a major role in determining the preferred conformation. libretexts.org Similarly, the substituents on the isoindolinone ring of this compound will influence its preferred conformation.

Reaction Mechanism Modeling

Detailed computational studies on the reaction mechanisms involving this compound are limited in publicly available literature. However, general principles of reaction mechanism modeling can be applied to hypothesize its behavior. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction.

Transition State Characterization

The characterization of transition states is a critical component of reaction mechanism modeling. For a hypothetical reaction involving this compound, such as its synthesis or further transformation, computational chemists would aim to locate the transition state structure for each elementary step. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once located, the transition state is characterized by vibrational frequency analysis. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. The properties of this transition state, such as its geometry and electronic structure, provide crucial insights into the steric and electronic factors that govern the reaction rate.

Energy Profiles of Key Reactions

An energy profile for a reaction of this compound would be constructed by calculating the energies of the reactants, intermediates, transition states, and products. This provides a quantitative description of the reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction kinetics. A lower activation energy implies a faster reaction.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction pathways and rates. Computational models can account for solvent effects using either explicit or implicit models. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally expensive but can capture specific solvent-solute interactions like hydrogen bonding.

An implicit solvent model, such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent. For a polar molecule like this compound, solvent polarity would be expected to play a significant role in stabilizing or destabilizing reactants, intermediates, and transition states, thereby altering the energy profile of the reaction.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in this compound. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectrum can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can point to specific conformational or electronic features that were not initially considered in the computational model.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its various functional groups, such as the O-H, N-H, C=O, and NO₂ groups. These predicted spectra are instrumental in interpreting experimental IR and Raman data, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions.

UV-Vis Absorption Spectra Prediction

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is a key area of computational investigation. This analysis provides insights into the electronic transitions within the molecule upon absorption of light. The primary method for such predictions is Time-Dependent Density Functional Theory (TD-DFT), a robust quantum mechanical approach for calculating the excited states of molecules. numberanalytics.commdpi.com

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from its distinct structural features: the aromatic isoindolinone core, the electron-withdrawing nitro group (-NO2), the hydroxyl group (-OH), and the carbonyl group (C=O). The principal transitions anticipated are π → π* and n → π. The π → π transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of the nitro and carbonyl groups, which extend the conjugation, is expected to influence the position of these absorption bands. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl, nitro, and hydroxyl groups) to antibonding π* orbitals.

Computational models, particularly those employing functionals like B3LYP or PBE0 in conjunction with a suitable basis set (e.g., 6-311+G(d,p)), can be used to predict the maximum absorption wavelengths (λmax) for these transitions. mdpi.comscilit.com The solvent environment is also a critical factor, and implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into TD-DFT calculations to simulate the effect of different solvents on the absorption spectrum. acs.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a TD-DFT calculation for this compound in a common solvent like methanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 350 | 0.45 | HOMO -> LUMO | π → π |

| 280 | 0.15 | HOMO-1 -> LUMO | π → π |

| 410 | 0.02 | n -> LUMO | n → π* |

Non-Covalent Interactions and Intermolecular Forces

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. For this compound, hydrogen bonding and stacking interactions are expected to be the most significant.

Hydrogen Bonding Networks

The molecular structure of this compound possesses multiple sites for both donating and accepting hydrogen bonds, suggesting the formation of extensive hydrogen bonding networks in the solid state. The hydroxyl (-OH) group and the secondary amine (N-H) within the isoindolinone ring are potent hydrogen bond donors. The potential hydrogen bond acceptors are the oxygen atoms of the nitro group, the carbonyl group, and the hydroxyl group itself.

An illustrative table of potential hydrogen bonds is provided below.

| Donor | Acceptor | Interaction Type | Potential Motif |

|---|---|---|---|

| Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Intermolecular | Chain or Dimer |

| Amine (N-H) | Nitro Oxygen (-NO2) | Intermolecular | Sheet or Chain |

| Hydroxyl (-OH) | Nitro Oxygen (-NO2) | Intermolecular | Dimer |

| Amine (N-H) | Carbonyl Oxygen (C=O) | Intermolecular | Chain |

Stacking Interactions

The planar aromatic ring of the isoindolinone core in this compound facilitates π-π stacking interactions. numberanalytics.comnih.gov These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The presence of the electron-withdrawing nitro group significantly influences the nature of these stacking interactions. It creates a more electron-deficient π-system, which can lead to strong interactions with electron-rich aromatic systems or favorable offset-stacked arrangements to minimize electrostatic repulsion. nih.govnih.gov

Computational studies on similar nitroaromatic compounds have shown that these interactions can be quite strong and play a crucial role in the crystal packing. nih.gov The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, with the former being more common for π-stacking. nih.govacs.org

The following table summarizes the expected stacking interactions.

| Interaction Type | Participating Groups | Driving Force | Expected Geometry |

|---|---|---|---|

| π-π Stacking | Isoindolinone aromatic rings | Dispersion and Electrostatics | Parallel-displaced |

| π-hole Interaction | Nitrogen of the nitro group and an electron-rich region (e.g., lone pair) | Electrostatics | Directional |

Solvent-Solute Interactions

The interaction of this compound with solvents is expected to be significant due to the presence of multiple polar functional groups. The hydroxyl, amine, carbonyl, and nitro groups can all engage in hydrogen bonding and dipole-dipole interactions with polar solvent molecules such as water, methanol, or dimethyl sulfoxide. pitt.edunih.gov These specific interactions can lead to the formation of a structured solvent shell around the solute molecule. frontiersin.org

In non-polar solvents, weaker van der Waals forces would be the predominant mode of interaction. The solubility and conformational stability of the molecule can be highly dependent on the nature of the solvent. nih.govcdnsciencepub.com

Furthermore, the UV-Vis absorption spectrum of this compound is likely to exhibit solvatochromism, where the position of the absorption maxima shifts with changing solvent polarity. wikipedia.orgijcce.ac.ir This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. For instance, in a polar solvent, the more polar excited state might be stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Computational models can predict these solvatochromic shifts by incorporating solvent effects into the calculations. nih.gov

The table below outlines the anticipated solvent-solute interactions.

| Solvent Type | Dominant Interaction | Expected Effect on Molecule | Potential Spectroscopic Effect |

|---|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Hydrogen Bonding | Stabilization of polar conformers, enhanced solubility | Significant solvatochromic shift (likely bathochromic) |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-Dipole | Good solubility | Moderate solvatochromic shift |

| Non-polar (e.g., Hexane, Toluene) | van der Waals forces | Poor solubility, potential for aggregation | Minimal solvatochromic shift |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing definitive evidence for the connectivity and chemical environment of each atom within the this compound framework.

One-dimensional NMR spectra provide the initial and most direct information regarding the chemical environment of the NMR-active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region is expected to display three protons with complex splitting patterns due to spin-spin coupling. The proton ortho to the electron-withdrawing nitro group would be the most deshielded. The methylene (B1212753) (CH₂) protons of the isoindolinone ring are expected to appear as a singlet, while the hydroxyl (-OH) and amide (N-H) protons will present as broad singlets with chemical shifts that are sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key predicted signals include the lactam carbonyl carbon, which is expected to be significantly downfield. The aromatic carbons will resonate in their characteristic region, with their exact shifts influenced by the hydroxyl and nitro substituents. The methylene carbon will appear at a higher field. The presence of eight distinct carbon signals would confirm the proposed structure. youtube.com Online prediction tools can assist in estimating these chemical shifts. caspre.ca

¹⁵N NMR Spectroscopy: Given the presence of two nitrogen atoms in distinct functional groups, ¹⁵N NMR is a valuable tool for characterization. The chemical shift ranges for lactam and nitro group nitrogens are well-established. science-and-fun.defigshare.com The lactam nitrogen is expected to resonate in the typical range for amides (around 60 to 130 ppm), while the nitro group nitrogen will appear at a much lower field (approximately 355 to 395 ppm), providing unambiguous evidence for both nitrogen-containing moieties. science-and-fun.deresearchgate.nethuji.ac.il

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~168 |

| C3 (CH-OH) | ~5.5-6.0 (d) | ~75-80 |

| C3a | - | ~135 |

| C4 (C-NO₂) | - | ~148 |

| C5 | ~7.8 (d) | ~125 |

| C6 | ~7.6 (t) | ~130 |

| C7 | ~8.2 (d) | ~128 |

| C7a | - | ~140 |

| N-H | ~8.0-9.0 (s, br) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H-5, H-6, and H-7), confirming their connectivity on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment would definitively link the proton signals for H-5, H-6, H-7, and the C3-proton to their corresponding carbon signals (C-5, C-6, C-7, and C-3). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include the N-H proton to the C-1 carbonyl carbon and the C3-proton to the aromatic carbons C-3a and C-4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. NOESY can confirm the stereochemistry and conformation. For instance, a NOE correlation would be expected between the C3-proton and the aromatic H-5 proton, confirming their spatial closeness.

Molecules are not static, and dynamic NMR (DNMR) can be used to study conformational changes that occur on the NMR timescale. youtube.com For this compound, potential dynamic processes include restricted rotation around the C4-NO₂ bond, which could be influenced by steric hindrance from the adjacent hydroxyl group. Furthermore, DNMR could investigate the potential for tautomerism. By acquiring spectra at various temperatures, one can determine the energy barriers for these processes by observing peak broadening, coalescence, and sharpening.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. ksu.edu.sa These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. s-a-s.org

Each functional group in this compound has characteristic vibrational frequencies.

Lactam Group: The five-membered lactam ring is characterized by a strong C=O stretching vibration, typically observed in the IR spectrum. The N-H stretching vibration also gives a distinct band. researchgate.netresearchgate.net

Hydroxy Group: The O-H stretching vibration is highly characteristic and sensitive to its environment. researchgate.net

Nitro Group: The nitro group has two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.comorgchemboulder.com These bands are often easily identifiable in the IR spectrum. spectroscopyonline.com

Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Lactam | C=O stretch | 1700-1680 (strong) | 1700-1680 (moderate) |

| Lactam | N-H stretch | 3300-3200 (moderate, broad) | 3300-3200 (weak) |

| Hydroxy | O-H stretch | 3500-3200 (strong, very broad) | 3500-3200 (weak) |

| Aromatic | C-H stretch | 3100-3000 (moderate) | 3100-3000 (strong) |

| Aromatic | C=C stretch | 1600, 1500 (moderate) | 1600, 1500 (strong) |

| Nitro | Asymmetric NO₂ stretch | 1560-1520 (very strong) | 1560-1520 (moderate) |

Note: These are general ranges and can be influenced by factors such as hydrogen bonding and physical state. nih.govlongdom.orgnih.govthieme-connect.deorgchemboulder.com

Hydrogen bonding significantly influences vibrational spectra, particularly the stretching frequencies of the donor group (O-H or N-H). nasa.govlammps.org

In this compound, both intramolecular (within the same molecule, e.g., between the -OH and the adjacent -NO₂ group) and intermolecular (between different molecules) hydrogen bonding can occur. researchgate.netacs.orgacs.org The presence of hydrogen bonding typically causes the O-H and N-H stretching bands to broaden and shift to lower frequencies (a red shift). youtube.comyoutube.com The strength of the hydrogen bond correlates with the magnitude of this shift.

Concentration-dependent IR studies can be employed to distinguish between these two types of hydrogen bonding. The positions of bands due to intramolecular hydrogen bonding are largely independent of concentration, whereas bands from intermolecular hydrogen bonding will shift towards higher frequencies upon dilution as the intermolecular interactions are disrupted. youtube.comyoutube.com The lactam C=O stretching frequency may also be affected, showing a slight red shift if the carbonyl oxygen acts as a hydrogen bond acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with its aromatic system, which is substituted with both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO₂) group. The primary chromophore is the nitro-substituted benzene ring fused to the γ-lactam ring.

The electronic spectrum of aromatic compounds typically exhibits bands arising from π → π* transitions. In the case of this compound, the presence of the nitro group is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoindolinone. This is due to the extension of the conjugated π-system and the strong electron-withdrawing nature of the nitro group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). Furthermore, the hydroxyl group, an auxochrome, can also influence the absorption spectrum through its electron-donating mesomeric effect.

The spectrum would likely show a high-energy absorption band corresponding to the benzenoid system and a lower-energy band resulting from the charge-transfer (CT) transition from the hydroxyl-substituted aromatic ring to the nitro group. The n → π* transition of the nitro group, which is formally symmetry-forbidden, may also be observed as a weak, low-energy band.

Table 1: Plausible UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~ 250 | ~ 15,000 | π → π* (Benzenoid) |

| ~ 340 | ~ 8,000 | π → π* (Charge Transfer) |

| ~ 410 | ~ 500 | n → π* (NO₂) |

Note: This data is representative and based on the analysis of structurally similar nitro-aromatic compounds.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of UV-Vis absorption bands. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the electronic transitions.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. In contrast, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state.

For this compound, the prominent charge-transfer band is expected to show a significant bathochromic shift in polar solvents, indicative of a more polar excited state. The weak n → π* transition of the nitro group would likely undergo a hypsochromic shift.

Table 2: Anticipated Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent | Dielectric Constant (ε) | λmax (π → π* CT, nm) | λmax (n → π*, nm) |

| Hexane | 1.88 | ~ 330 | ~ 415 |

| Dichloromethane | 8.93 | ~ 338 | ~ 412 |

| Acetonitrile (B52724) | 37.5 | ~ 345 | ~ 408 |

| Methanol | 32.7 | ~ 350 | ~ 405 |

Note: This data is illustrative and based on general principles of solvatochromism for similar chromophores.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₈H₆N₂O₄, the theoretical exact mass can be calculated.

Table 3: Theoretical Exact Mass Calculation for this compound (C₈H₆N₂O₄)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon-12 | 8 | 12.000000 | 96.000000 |

| Hydrogen-1 | 6 | 1.007825 | 6.046950 |

| Nitrogen-14 | 2 | 14.003074 | 28.006148 |

| Oxygen-16 | 4 | 15.994915 | 63.979660 |

| Total | 194.032758 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragmentation patterns provides detailed structural information. The fragmentation of this compound in a positive ion mode would likely proceed through several characteristic pathways.

The molecular ion [M+H]⁺ would be expected at m/z 195. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). The isoindolinone core can undergo characteristic cleavages, such as the loss of CO (28 Da) and the rupture of the lactam ring.

Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |

| 195 | 177 | H₂O (18) | Loss of the hydroxyl group as water |

| 195 | 165 | NO (30) | Loss of nitric oxide |

| 195 | 149 | NO₂ (46) | Loss of the nitro group |

| 149 | 121 | CO (28) | Loss of carbon monoxide from the lactam ring |

| 121 | 93 | CO (28) | Further fragmentation of the aromatic core |

Note: This fragmentation table is a hypothetical representation based on the known fragmentation behavior of related structures.

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Due to the presence of the hydroxyl group and the amide functionality, it is highly probable that the crystal structure of this compound would exhibit extensive intermolecular hydrogen bonding. The hydroxyl group could act as a hydrogen bond donor to the carbonyl oxygen or the nitro group of an adjacent molecule. Similarly, the N-H of the lactam could participate in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.

The planarity of the isoindolinone ring system would also be a key feature to analyze. The nitro group would likely be slightly twisted out of the plane of the benzene ring to minimize steric strain.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 6.2 |

| c (Å) | ~ 14.1 |

| β (°) | ~ 98.5 |

| V (ų) | ~ 730 |

| Z | 4 |

| Hydrogen Bonds | O-H···O(carbonyl), N-H···O(carbonyl) |

Note: This data is a hypothetical representation for illustrative purposes, as no published crystal structure is currently available.

Single Crystal X-ray Diffraction for Solid-State Structure

Although a crystal structure for this compound is not publicly available, data from analogous compounds, such as 3-hydroxy-3-phenyl-isoindolin-1-one, offer significant insights. A study on 3-hydroxy-3-phenyl-isoindolin-1-one revealed that the isoindolin-1-one (B1195906) ring system is essentially planar. nih.gov The asymmetric unit of its hydrated form contained three independent molecules, indicating the possibility of conformational polymorphism. nih.gov The orientation of the hydroxyl and phenyl groups at the C3 position varied among these molecules. nih.gov

For this compound, it is anticipated that the isoindolinone core would also be planar. The hydroxyl and nitro groups would be substituted on this core. The precise conformation, including the torsion angle of the nitro group relative to the aromatic ring, would be determined. Studies on other nitro-substituted aromatic compounds have shown that the nitro group can be twisted out of the plane of the benzene ring due to steric hindrance and intermolecular interactions. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a Related Isoindolinone Derivative (3-hydroxy-3-phenyl-isoindolin-1-one 0.33-hydrate)

| Parameter | Value |

| Formula | C₁₄H₁₁NO₂·0.33H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.135(3) |

| b (Å) | 7.4930(10) |

| c (Å) | 27.245(4) |

| β (°) | 106.946(11) |

| Volume (ų) | 3348.9(9) |

| Z | 9 |

| Data sourced from a study on 3-hydroxy-3-phenyl-isoindolin-1-one 0.33-hydrate and is intended for illustrative purposes. nih.gov |

Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), a lactam (N-H as a donor and C=O as an acceptor), and a nitro group (a strong hydrogen bond acceptor) creates a high potential for extensive hydrogen bonding.

In the crystal structure of 3-hydroxy-3-phenyl-isoindolin-1-one, molecules are linked into a three-dimensional network by O-H⋯O, N-H⋯O, and C-H⋯O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similar, if not more complex, hydrogen bonding network. The nitro group is a particularly effective hydrogen bond acceptor. researchgate.net Furthermore, π-hole interactions, where the electropositive nitrogen atom of the nitro group interacts with lone pairs of electrons, could also play a role in the crystal packing. nih.gov These interactions collectively dictate the stability and the macroscopic properties of the crystalline material.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H (hydroxyl) | O (carbonyl), O (nitro), N (lactam) |

| Hydrogen Bond | N-H (lactam) | O (carbonyl), O (nitro), O (hydroxyl) |

| π-hole Interaction | N (nitro) | Lone pair from O or S atoms |

| π-π Stacking | Aromatic ring | Aromatic ring |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound possesses a chiral center at the C3 position, its enantiomers would be expected to produce mirror-image CD spectra.

This technique would be invaluable for:

Determining Enantiomeric Purity: Assessing the enantiomeric excess of a synthesized sample.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of an enantiomer can be determined.

Studying Conformational Changes: CD spectroscopy is sensitive to changes in molecular conformation, making it useful for studying how the molecule's structure changes in different solvent environments or upon binding to other molecules.

As of the current literature review, specific CD spectroscopic data for this compound or its closely related derivatives are not available. However, the application of this technique would be a critical step in the full stereochemical characterization of this compound.

Advanced Techniques (e.g., Solid-State NMR, EPR)

Beyond the foundational techniques, other advanced spectroscopic methods can provide deeper insights into the structure and dynamics of this compound and its derivatives.

Solid-State NMR (ssNMR) Spectroscopy: While solution-state NMR is a staple for structural elucidation, solid-state NMR provides information about the molecule in its solid, crystalline form. nih.govnih.gov For this compound, ¹³C and ¹⁵N ssNMR could reveal details about molecular packing and polymorphism by detecting subtle differences in chemical shifts for molecules in different crystalline environments. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. unibo.it While this compound itself is not a radical, it can be converted into a stable nitroxide radical derivative, specifically an isoindoline (B1297411) nitroxide. These radicals are valuable as spin probes and spin traps. wikipedia.org EPR studies on such derivatives would provide information on:

Electronic Structure: The hyperfine coupling constants in the EPR spectrum give insight into the distribution of the unpaired electron's spin density within the molecule. nih.gov

Molecular Dynamics: The lineshape of the EPR spectrum is sensitive to the rotational motion of the radical, providing information about the local environment's viscosity and molecular tumbling rates. nih.gov

Environmental Polarity: The hyperfine coupling constants of nitroxide radicals are often sensitive to the polarity of the solvent, allowing the molecule to be used as a probe for its local environment. nih.gov

The study of isoindoline nitroxide radicals derived from this compound would be a pertinent application of advanced spectroscopy to understand the reactivity and local environment of this class of compounds. mdpi.com

Potential Applications in Materials Science

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for this compound involve the formation of the heterocyclic ring and the introduction of the nitro and hydroxyl groups.

Key Precursors and Building Blocks for the Isoindolinone Core

The isoindolinone skeleton is the central structural motif. A primary disconnection breaks the amide bond within the five-membered ring, leading to a substituted benzoic acid or a derivative thereof. A common and effective strategy involves starting with a phthalic acid derivative. For the target molecule, a logical precursor would be a nitrated phthalic anhydride (B1165640) or phthalimide (B116566).

Another key building block approach involves the use of ortho-substituted benzonitriles. For instance, a 2-cyano-3-nitrobenzoic acid ester could serve as a versatile precursor, where the cyano group is a precursor to the carbonyl carbon and the nitrogen of the isoindolinone ring.

A retrosynthetic approach can also be envisioned starting from 2,3-dimethoxybenzoic acid, which can undergo bromination, esterification, and cyanation to form a suitable precursor for the isoindolinone ring construction. acs.org

Table 1: Potential Key Precursors for the Isoindolinone Core

| Precursor Type | Specific Example | Rationale |

| Phthalic Anhydride Derivative | 3-Nitrophthalic anhydride | Provides the complete carbon framework with the nitro group in the correct position. |

| Phthalimide Derivative | 3-Nitrophthalimide (B32571) | The imide nitrogen can be retained in the final product. |

| Benzonitrile Derivative | Methyl 2-cyano-3-nitrobenzoate | The cyano and ester groups can be manipulated to form the isoindolinone ring. |

| Substituted Benzoic Acid | 2-Formyl-3-nitrobenzoic acid | The aldehyde can be a handle for cyclization with an amine source. |

Strategies for Ortho-Nitration and Hydroxylation at C3

The introduction of the nitro group at the C4 position and the hydroxyl group at the C3 position are critical transformations.

Ortho-Nitration: The nitration of the aromatic ring can be achieved at different stages of the synthesis. Nitration of an unsubstituted isoindolinone precursor, such as phthalic anhydride, would likely lead to a mixture of isomers. A more regioselective approach would involve using a starting material that already contains the nitro group in the desired position, such as 3-nitrophthalic acid. Alternatively, directed ortho-nitration can be achieved using specific directing groups on the benzene (B151609) ring. The use of aggressive acids is typical for nitration, though mechanochemical methods with a metal oxide catalyst and a nitrate (B79036) salt offer a more environmentally friendly alternative. researchgate.net

Hydroxylation at C3: The C3 hydroxyl group can be introduced through several methods. A common strategy is the reduction of the corresponding phthalimide derivative. For instance, the reduction of N-substituted 3-nitrophthalimides with reducing agents like sodium borohydride (B1222165) can yield the desired 3-hydroxyisoindolin-1-one. Another approach involves the oxidation of a C3-unsubstituted isoindolinone, although this can be less selective. The direct synthesis of 3-hydroxyisoindolin-1-ones from 2-iodobenzamides and benzyl (B1604629) cyanides in the presence of a copper catalyst has also been reported, offering a novel pathway. rsc.org

Classical and Established Synthetic Routes

Established synthetic routes to this compound generally involve multistep processes, which can be categorized as either convergent or sequential.

Multistep Convergent Synthesis Approaches

Convergent syntheses involve preparing key fragments of the molecule separately and then combining them in the later stages. For this compound, a convergent approach could involve the synthesis of a nitrated phthalimide derivative and a separate component that will form the N-substituent (if any). However, for the parent compound, a more linear approach is common.

A plausible convergent strategy would start with 3-nitrophthalic anhydride. This can be reacted with an amine (e.g., ammonia (B1221849) or a primary amine) to form the corresponding phthalimide. Subsequent reduction of one of the carbonyl groups of the phthalimide would then yield the 3-hydroxyisoindolin-1-one.

Sequential Functional Group Transformations

Sequential or linear synthesis involves modifying a single starting material through a series of reactions. A representative sequential synthesis of this compound could begin with commercially available 3-nitrophthalic acid.

Table 2: Exemplary Sequential Synthesis Route

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Anhydride Formation | Acetic anhydride, heat | 3-Nitrophthalic anhydride |

| 2 | Imidation | Aqueous ammonia, heat | 3-Nitrophthalimide |

| 3 | Selective Reduction | Sodium borohydride (NaBH4), methanol | This compound |

This sequence is advantageous due to the availability of the starting material and the relatively straightforward nature of the reactions. The critical step is the selective reduction of one carbonyl group of the imide, which can be achieved with careful control of reaction conditions.

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods.

For the synthesis of the isoindolinone core, green approaches include tandem reactions of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters using an organocatalyst like fluorous phosphine (B1218219) in recyclable solvents. rsc.orgrsc.org These methods offer high atom economy and avoid the use of hazardous reagents. rsc.orgrsc.org

In the context of nitration, mechanochemical methods using solid catalysts like molybdenum oxide (MoO3) and a nitrate source such as sodium nitrate (NaNO3) can avoid the use of large quantities of strong acids, thereby reducing hazardous waste. researchgate.net

The synthesis of 3-hydroxyisoindolin-1-ones has also seen the development of catalytic methods. For instance, the use of a 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) organocatalyst allows for the rapid synthesis from 3-alkylidenephthalides at room temperature, requiring less solvent than traditional methods. researchgate.net Furthermore, one-pot syntheses of isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions have been developed, presenting a sustainable and efficient approach. nih.gov These modern approaches, while not yet specifically reported for this compound, offer promising avenues for its cleaner and more efficient production.

Catalyst-Mediated Synthetic Pathways

Catalysis offers powerful tools for the construction of the isoindolinone framework, enabling reactions that are otherwise difficult or require harsh conditions. Both transition metals and small organic molecules have been effectively employed as catalysts.

Transition metal catalysis provides efficient routes to isoindolinones through various transformations, including C-H activation, cross-coupling, and carbonylation reactions. nih.gov These methods are often characterized by their high efficiency and broad substrate scope. researchgate.net

Rhodium catalysts, particularly those with bulky cyclopentadienyl (B1206354) ligands, have been utilized for the asymmetric synthesis of isoindolinones via C-H functionalization. researchgate.net For instance, enantioselective [4+1] annulation reactions of benzamides and alkenes have been achieved with high yields and excellent enantioselectivity. acs.org Palladium catalysis is also prominent, with applications in dearomative Heck reactions of indoles to construct indoline-fused isoindolinone skeletons. nih.gov Furthermore, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides presents an efficient pathway to various functionalized isoindolinones. organic-chemistry.org The synthesis of this compound could be envisioned using these methods by starting with appropriately substituted precursors, such as a nitrated benzamide (B126) derivative.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Isoindolinones

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(III) complexes | Asymmetric C-H Functionalization | Benzamides and Alkenes | High enantioselectivity (up to 97:3 er) under mild conditions. acs.org | acs.org |

| Palladium complexes | Dearomative Heck Reaction | 2,3-disubstituted indoles | Efficient for constructing indoline-fused isoindolinones. nih.gov | nih.gov |

| Copper complexes | sp³ C-H Functionalization | 2-alkyl-N-substituted benzamides | Avoids pre-halogenated substrates and expensive or toxic reagents. organic-chemistry.org | organic-chemistry.org |

| Rhodium(II) acetate | O-H Intermolecular Transfer | 3-hydroxyisoindolinones and diazo compounds | High yields (up to 89%) for constructing continuous quaternary carbons. rsc.org | rsc.org |

Organocatalysis has emerged as a powerful alternative to metal-based systems, often providing complementary reactivity and selectivity. nih.gov These methods avoid the use of potentially toxic and expensive transition metals. rsc.org

The first asymmetric organocatalytic synthesis of 3-substituted isoindolinones was achieved using a tandem aldol-cyclization-rearrangement reaction of malonates with 2-cyanobenzaldehyde (B126161). rsc.orgrsc.org Bifunctional thiourea-cinchona catalysts have proven particularly effective in these transformations, affording the products in high yields with good enantiomeric excesses. rsc.org Another green approach utilizes a fluorous phosphine as an organocatalyst in tandem reactions of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters, allowing for easy catalyst recycling. rsc.org More recently, 1,5,7‐triazabicyclo[4.4.0]dec‐5‐ene (TBD) has been used for the rapid synthesis of 3‐hydroxyisoindolin‐1‐ones from 3‐alkylidenephthalides at room temperature, offering a more sustainable option. researchgate.net

Table 2: Examples of Organocatalytic Synthesis of Isoindolinones

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Bifunctional thiourea-cinchona catalysts | Aldol-cyclization-rearrangement | Malonates and 2-cyanobenzaldehyde | First asymmetric organocatalytic synthesis of 3-substituted isoindolinones. rsc.orgrsc.org | rsc.orgrsc.org |

| Fluorous phosphine | Tandem Reaction | 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters | Environmentally benign, allows for catalyst and solvent recycling. rsc.org | rsc.org |

| 1,5,7‐triazabicyclo[4.4.0]dec‐5‐ene (TBD) | Isomerization/Cyclization | 3‐alkylidenephthalides | Rapid reaction at room temperature with reduced solvent use. researchgate.net | researchgate.net |

| N-heterocyclic carbene (NHC) | Tandem imine umpolung-intramolecular aza-Michael addition | Not specified | Atom-efficient, operationally simple, uses air as the oxidant. organic-chemistry.org | organic-chemistry.org |

Sustainable Synthetic Methodologies

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. For isoindolinone synthesis, this includes the development of solvent-free reactions and the consideration of metrics like atom economy and E-factor.

Eliminating solvents in chemical reactions reduces waste, cost, and safety hazards. Solvent-free grinding has been reported for the one-pot synthesis of 3-substituted isoindolin-1-ones, offering a practical and economically attractive protocol with high yields and a cleaner reaction profile. researchgate.net Similarly, the synthesis of other nitrogen-containing heterocycles, such as quinazolin-4(3H)-ones, has been efficiently achieved under solvent-free conditions using recyclable catalysts like montmorillonite (B579905) K-10 clay or nano-SiO2-SO3H. nih.govresearchgate.net These approaches highlight a promising direction for the sustainable synthesis of this compound.

Atom economy and the Environmental (E)-factor are key metrics for evaluating the sustainability of a chemical process. chembam.com Atom economy measures the efficiency of incorporating reactant atoms into the final product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.comyoutube.com An ideal synthesis maximizes atom economy and minimizes the E-factor. rsc.org

In the context of isoindolinone synthesis, a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds was developed with a favorable E-factor of 5.70, demonstrating a step towards greener synthesis. rsc.org For fine chemicals and pharmaceuticals, E-factors can often be high, so developing routes with lower E-factors is a significant goal. researchgate.net The selection of synthetic routes that involve addition reactions over substitutions or eliminations can inherently improve atom economy.

Table 3: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Ideal Value | Significance | Reference |

|---|---|---|---|---|

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Measures how efficiently reactants are converted to the desired product. chembam.comrsc.org | chembam.comrsc.org |

| E-Factor | Total mass of waste (kg) / Mass of product (kg) | As low as possible (approaching 0) | Quantifies the amount of waste generated, highlighting the environmental impact. chembam.com | chembam.com |

Flow Chemistry Applications in Isoindolinone Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry has been shown to improve the synthesis of indoline (B122111) derivatives, which are structurally related to isoindolinones. For example, a heterogeneous catalytic hydrogenation for the synthesis of an ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was successfully developed in a flow system. This process avoided certain hazardous reducing agents and, in a subsequent N-alkylation step, dramatically reduced reaction times and the amount of a carcinogenic reagent used. The productivity (space-time yield) of the flow system was proven to be approximately 200 times higher than the batch process. While specific examples for the flow synthesis of this compound are not yet prevalent in the literature, the success with related heterocyclic systems suggests that flow chemistry is a highly promising avenue for its future production, offering a more efficient, safer, and environmentally friendly approach.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The successful synthesis of this compound hinges on the precise control of chemo-, regio-, and stereoselectivity. This involves introducing the hydroxyl and nitro groups at the correct positions without interfering with the lactam ring or other functional groups.

The regioselective introduction of the nitro group at the C4 position is a critical step. Two primary strategies can be envisioned: nitration of a pre-formed 3-hydroxyisoindolin-1-one or starting from a pre-nitrated precursor.

Direct nitration of 3-hydroxyisoindolin-1-one would involve treating the compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration on the benzene ring is directed by the existing substituents. The electron-withdrawing nature of the carbonyl group at C1 and the electron-donating, yet sterically hindered, nature of the nitrogen atom would likely direct the incoming nitro group to the C4 or C6 position. Achieving high regioselectivity for the C4 position might require careful optimization of reaction conditions, including temperature and the choice of nitrating agent.

Alternatively, a more regioselective approach would be to start from a commercially available or synthetically accessible nitrated precursor. For instance, 3-nitrophthalic anhydride can serve as a key starting material. ekb.eg The synthesis of various N-substituted phthalimides from phthalic anhydrides is a well-established reaction. These phthalimides can then be reduced to the corresponding 3-hydroxyisoindolin-1-ones. A general scheme for this approach is presented below:

Scheme 1: Proposed Synthesis from 3-Nitrophthalic Anhydride

In this proposed pathway, 3-nitrophthalic anhydride is first reacted with an appropriate amine to form the corresponding N-substituted 3-nitrophthalimide. Subsequent reduction of one of the carbonyl groups of the imide would yield the desired this compound. The choice of reducing agent is crucial to selectively reduce one carbonyl group while leaving the other and the nitro group intact.

A one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde (B127526) has also been reported, which proceeds via an indium-mediated reductive condensation reaction. clockss.org While this method does not directly yield the 3-hydroxy derivative, it highlights the feasibility of constructing the isoindolinone core from a nitro-substituted precursor.

The C3 position of 3-hydroxyisoindolin-1-one is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods. A comprehensive review of the synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones highlights several approaches. rsc.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the C3 stereocenter.

For instance, the reduction of the prochiral carbonyl group in an N-substituted 3-nitrophthalimide can be achieved using chiral reducing agents to induce enantioselectivity. The table below summarizes some common chiral reducing agents and their potential application in the asymmetric reduction of phthalimides.

| Chiral Reducing Agent | Typical Substrate | Potential for Enantioselectivity |

|---|---|---|

| (R)- or (S)-BINAL-H | Ketones, Imines | High |

| Corey-Bakshi-Shibata (CBS) Catalyst | Ketones | High |

| Chiral Boranes (e.g., Alpine-Borane®) | Ketones | Moderate to High |

Furthermore, the influence of N-substitution on the stereoselectivity of reactions involving 3-alkyl-3-hydroxyisoindolin-1-ones has been studied, demonstrating that the steric bulk of the N-substituent can direct the stereochemical outcome of subsequent transformations. irb.hr This principle could be applied to the synthesis of derivatives of this compound with controlled stereochemistry.

Synthesis of Deuterated or Isotopically Labeled Analogues

The synthesis of deuterated or isotopically labeled analogues of pharmacologically active compounds is crucial for mechanistic studies and for improving pharmacokinetic properties. An electrochemical method for the C(sp³)–H deuteration of isoindolinones has been recently developed, offering a direct and efficient way to introduce deuterium (B1214612) at the C3 position. rsc.orgrsc.org This protocol utilizes a paired electrochemical system and provides high levels of deuterium incorporation under mild, neutral conditions. rsc.orgrsc.org

The method involves the use of deuterated solvents such as deuterated acetone (B3395972) ((CD₃)₂CO) or deuterated acetonitrile (B52724) (CD₃CN) as the deuterium source. rsc.org The reaction is carried out in an undivided cell with carbon and aluminum electrodes. rsc.org The table below, based on the findings from the cited literature, showcases the efficiency of this method for various substituted isoindolinones, which could be extrapolated to the deuteration of this compound.

| Substrate (Isoindolinone Derivative) | Deuterium Source | Deuterium Incorporation (%) |

|---|---|---|

| N-phenylisoindolinone | (CD₃)₂CO | 95 |

| N-benzylisoindolinone | (CD₃)₂CO | 97 |

| N-(4-fluorophenyl)isoindolinone | CD₃CN | 92 |

| N-(4-chlorophenyl)isoindolinone | (CD₃)₂CO | 94 |

This electrochemical deuteration offers a significant advantage over traditional methods that often require harsh conditions or pre-functionalization of the substrate. rsc.org The high regioselectivity for the benzylic methylene (B1212753) position (C3) makes it an ideal method for the specific labeling of the 3-position in this compound.

Chemical Transformations of the 3-Hydroxy Group

The 3-hydroxy group is the most reactive site for various transformations, including reduction, nucleophilic substitution, and derivatization.

The 3-hydroxy group of 3-substituted 3-hydroxyisoindolin-1-ones can be reduced to a C-H bond, effectively removing the hydroxyl functionality. This transformation, known as hydrogenolysis, is typically achieved using a hydrogen source and a catalyst. One prominent method involves the use of a Hantzsch ester as the hydrogen source in the presence of a chiral phosphoric acid catalyst. nih.gov This reaction proceeds through an asymmetric transfer hydrogenation mechanism, likely involving an acyliminium ion intermediate, and can yield the corresponding 3-substituted isoindolin-1-ones with high enantioselectivity. nih.gov

Table 1: Reduction of 3-Hydroxyisoindolin-1-ones

| Substrate | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

|---|

Nucleophilic substitution at the C3 position is a well-documented reaction for 3-hydroxyisoindolin-1-ones. These reactions typically proceed under acidic conditions, which facilitate the elimination of the hydroxyl group as water to form a highly electrophilic N-acyliminium ion intermediate. This intermediate then readily reacts with a variety of nucleophiles.

Under acidic conditions, such as in the presence of Brønsted or Lewis acids, 3-hydroxy-1-isoindolinones can react with nucleophiles like dithiothreitol, 2-mercaptoethanol, and N-acetylcysteine. nih.gov The reaction likely proceeds through a cyclic oxonium ion intermediate. nih.gov

The reaction of 3-hydroxyisoindolinones with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of phthalazinone derivatives. nih.gov This transformation involves a nucleophilic attack by hydrazine at the C3 position, followed by ring-opening and subsequent intramolecular cyclization.

Table 2: Nucleophilic Substitution Reactions at C3 of 3-Hydroxyisoindolinones

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Thiols (e.g., dithiothreitol) | Acidic conditions | C3-Thio-substituted isoindolinones |

| Hydrazine hydrate | Heating | Phthalazinones |

The 3-hydroxy group of this compound, being an alcohol functionality, is expected to undergo esterification and etherification reactions.

Esterification: The formation of esters from alcohols can be achieved through various methods. A common laboratory method involves the reaction of the alcohol with an acyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this is an equilibrium process. commonorganicchemistry.com For acid-sensitive substrates, Steglich esterification using DCC and DMAP is a milder alternative. commonorganicchemistry.com

Etherification: The Williamson ether synthesis is a classical method for preparing ethers, involving the deprotonation of the alcohol to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. numberanalytics.com For the synthesis of tertiary ethers or when dealing with substrates prone to elimination, acid-catalyzed addition of the alcohol to an alkene or SN1 reaction of a tertiary alkyl halide in the alcohol as a solvent can be used. masterorganicchemistry.com

Table 3: General Methods for Esterification and Etherification of Alcohols

| Reaction | Typical Reagents | Key Features |

|---|---|---|

| Esterification | Acyl chloride, pyridine | Irreversible and generally high-yielding. libretexts.org |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Reversible (Fischer Esterification). commonorganicchemistry.com |

| Etherification | NaH, Alkyl halide (e.g., R-Br, R-I) | SN2 mechanism (Williamson Ether Synthesis). numberanalytics.com |

Reactions Involving the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, although the latter is less common for this specific system. The most significant reaction of the nitro group in this context is its reduction.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, and the choice of reagent can be critical to avoid affecting other functional groups in the molecule, such as the ester, if present, or the lactam and hydroxyl groups in this compound.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a very effective method. commonorganicchemistry.com However, these conditions can also reduce other functional groups.

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and often chemoselective method for reducing nitro groups. commonorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C can also be effective.

Sodium Borohydride with a Catalyst: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a nitro group, but in combination with transition metal salts like FeCl₂ or Ni(PPh₃)₄, it becomes a potent and selective reducing system. d-nb.infojsynthchem.com

Sodium Sulfide (B99878): Sodium sulfide (Na₂S) can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com

For a molecule like this compound, a mild and chemoselective reducing agent would be preferable to avoid the hydrogenolysis of the 3-hydroxy group. Metal/acid combinations or NaBH₄ with a suitable catalyst would be strong candidates.

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous acid, heat | Often chemoselective for the nitro group. youtube.com |

| SnCl₂·2H₂O | Solvent (e.g., EtOH), heat | A mild and selective reagent. |

| NaBH₄/FeCl₂ | Solvent (e.g., THF/H₂O) | Can selectively reduce nitro groups in the presence of esters. d-nb.info |

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The presence of a nitro group (—NO₂) significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group polarizes the ring system, making the carbon atoms ortho and para to it electron-deficient and thus susceptible to attack by nucleophiles. In this molecule, the position adjacent (ortho) to the nitro group is particularly activated.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the reaction. The subsequent departure of a leaving group restores the aromaticity of the ring. In the case of this compound, a suitable leaving group would need to be present on the ring for a substitution reaction to occur. If a halogen were present at a position activated by the nitro group, it would be readily displaced by a variety of nucleophiles.

Studies on related nitro-substituted aromatic compounds have shown that the nitro group itself can sometimes act as the leaving group, although this is less common than the displacement of a halide. researchgate.net The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. For instance, the reaction of 3-cyano-4,6-dinitro-benzo[d]isoxazole with various anionic nucleophiles results in the regiospecific substitution of the nitro group at the 4-position. researchgate.net

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Reactant | Predicted Product | Reaction Conditions |

|---|

Reactions of the Lactam Moiety

The five-membered lactam ring in this compound is a cyclic amide and is expected to undergo reactions typical of this functional group.

Lactams can be hydrolyzed under both acidic and basic conditions to yield the corresponding amino acid. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the lactam.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule. scribd.comyoutube.com Subsequent proton transfer and ring-opening lead to the formation of the amino acid.

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to open the ring, yielding the carboxylate and the amine, which is then protonated upon workup. The rate of hydrolysis of lactams is influenced by the ring size and the presence of substituents. nih.govnih.gov

Table 2: Predicted Products of Lactam Hydrolysis

| Conditions | Predicted Product |

|---|---|

| Acidic (e.g., H₃O⁺, heat) | 2-amino-3-nitro-6-(hydroxymethyl)benzoic acid |

The nitrogen atom of the lactam can be alkylated or acylated. N-alkylation is typically achieved by treating the lactam with an alkyl halide in the presence of a base. google.com The base deprotonates the lactam nitrogen, forming a nucleophilic anion that then attacks the alkyl halide. N-acylation can be accomplished using an acyl chloride or an acid anhydride, usually in the presence of a base to neutralize the acid byproduct. These reactions would introduce a substituent on the lactam nitrogen, modifying the properties of the molecule. Research on related nitro-containing heterocycles has demonstrated successful N-alkylation reactions. nih.gov

Electrophilic Aromatic Substitution on the Aromatic Ring

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the carbonyl group of the lactam. Both of these groups direct incoming electrophiles to the meta position relative to themselves. ck12.orgyoutube.com

Therefore, any further electrophilic substitution, such as nitration, halogenation, or sulfonation, would be difficult to achieve and would require harsh reaction conditions. masterorganicchemistry.comyoutube.com If a reaction were to occur, the electrophile would be expected to add to the position that is meta to both the nitro group and the lactam carbonyl, which is the C-6 position. The hydroxyl group is an activating, ortho-, para-director; however, its influence is likely to be overcome by the strong deactivating effects of the nitro and carbonyl groups.

Rearrangement Reactions

While specific rearrangement reactions for this compound are not documented, molecules with similar structural features can undergo various rearrangements. For instance, under certain conditions, nitro-substituted heterocycles can undergo rearrangements involving the nitro group or other parts of the molecule. The specific conditions required and the products formed would depend on the stability of the intermediates and transition states involved. One-pot synthesis of isoindolin-1-ones from nitroarenes has been reported to proceed through reductive heterocyclization, indicating the potential for complex reaction pathways. clockss.org

Reaction Mechanism Elucidation